3-Bromo-5-(trifluoromethyl)aniline is used in the pharmaceutical industry.
The three main impurities were separated and isolated by LC-SPE system.
3-Bromo-5-(trifluoromethyl)aniline is used in the preparation of new type anticancer medicine.
The preparation target product of the invention is truly feasible.
3-Bromo-5-(trifluoromethyl)aniline is used as an intermediate in the fine-chemical industry.
3-Bromo-5-(pentafluorosulfur)aniline is an organic compound characterized by the molecular formula and a molecular weight of approximately 298.07 g/mol. It features a bromine atom and a pentafluorosulfur group attached to an aniline structure, contributing to its unique chemical properties, including high electronegativity and stability. This compound is notable for its potential applications in various fields, particularly in chemistry and biological research.
The specific products formed depend on the reagents and conditions used during these reactions. For instance, nucleophilic substitution can yield different substituted anilines, while coupling reactions might lead to biaryl compounds .
The synthesis of 3-Bromo-5-(pentafluorosulfur)aniline can be achieved through several methods:
3-Bromo-5-(pentafluorosulfur)aniline has a variety of applications:
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluoro-lambda6-sulfanyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions may modulate the activity of enzymes and other proteins, influencing cellular processes.
Several compounds share structural similarities with 3-Bromo-5-(pentafluorosulfur)aniline:
What sets 3-Bromo-5-(pentafluorosulfur)aniline apart from these similar compounds is its unique combination of a bromine atom and a pentafluorosulfur group. This configuration imparts distinct chemical properties that are advantageous in various applications requiring robust and reactive compounds .
The pentafluorosulfanyl (SF5) functional group has a storied history in fluorine chemistry, dating to the 1960s when Sheppard at DuPont first synthesized aryl-SF5 derivatives. Initial attempts faced challenges due to hazardous reagents, multi-step procedures, and instability of intermediates, relegating SF5 compounds to niche applications. A breakthrough occurred in 2008 with the Umemoto group’s development of a two-step route involving aryl-SF4Cl intermediates and subsequent halogen exchange using Lewis acidic fluorides (e.g., ZnF2, AgF). This method improved yields and expanded substrate scope, reigniting interest in SF5 chemistry.
The SF5 group distinguishes itself as a “supertrifluoromethyl” substituent, offering enhanced electron-withdrawing effects (electronegativity χ ≈ 3.65 vs. CF3’s χ ≈ 3.36). Its square pyramidal geometry and high steric bulk (comparable to tert-butyl groups) improve molecular stability and solubility, making it valuable in drug design, agrochemicals, and optoelectronic materials. For instance, SF5-substituted anilines serve as precursors for bioactive molecules and functional materials.
3-Bromo-5-(pentafluorosulfur)aniline (CAS 1240257-95-7) is an aromatic compound with a bromine atom at the 3-position and a pentafluorosulfanyl group at the 5-position of the aniline ring (C6H5BrF5NS). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H5BrF5NS | |
| Molecular Weight | 298.07 g/mol | |
| Exact Mass | 296.92500 | |
| LogP (Octanol-Water) | 5.26990 | |
| CAS Registry Number | 1240257-95-7 |
The compound is classified as an organofluorine aromatic amine, with the SF5 group acting as a strong electron-withdrawing substituent.
Key Properties:
Research Applications: